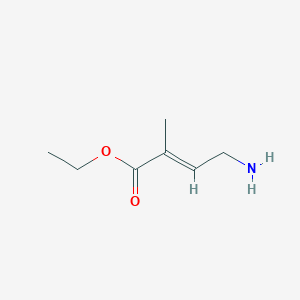

Ethyl (E)-4-amino-2-methylbut-2-enoate

Description

Ethyl (E)-4-amino-2-methylbut-2-enoate is an α,β-unsaturated ester characterized by an amino group at position 4 and a methyl substituent at position 2 on the but-2-enoate backbone. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. The (E)-configuration indicates that the higher-priority groups (amino and ester moieties) are on opposite sides of the double bond, influencing its stereochemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl (E)-4-amino-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5,8H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXQYSFLMODPND-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/CN)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl (E)-4-amino-2-methylbut-2-enoate Analogs

*Hypothetical data inferred from analogs; exact values may vary.

Substituent Effects on Reactivity and Physicochemical Properties

- Amino vs. Dimethylamino Groups: The primary amino group (-NH₂) in Ethyl (E)-4-amino-2-methylbut-2-enoate enables hydrogen bonding, influencing crystal packing and solubility in polar solvents. In contrast, the dimethylamino group (-N(CH₃)₂) in its analog (C₈H₁₅NO₂) reduces H-bonding capacity but enhances lipophilicity and basicity, making it suitable for pH-dependent applications .

- Chlorine vs. Methyl Substituents: Replacing the methyl group at C2 with chlorine (C₆H₁₀ClNO₂) increases electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic additions. However, the chlorine atom may introduce toxicity concerns, limiting biomedical applications .

- Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group in C₁₃H₁₆O₂ significantly boosts lipophilicity, favoring membrane permeability in drug design.

Research Findings and Trends

- Hydrogen Bonding Patterns: emphasizes graph-set analysis for predicting molecular aggregation. The amino group in Ethyl (E)-4-amino-2-methylbut-2-enoate likely forms N–H···O hydrogen bonds with ester carbonyls, stabilizing crystal lattices .

- Crystallography Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving stereochemical configurations and hydrogen-bonding networks in these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.